molecular formula C15H15ClN2O3 B2429568 2-(4-chlorophenyl)hexahydropyrrolo[3',4':4,5]isoxazolo[2,3-a]pyridine-1,3(2H,3aH)-dione CAS No. 318239-72-4

2-(4-chlorophenyl)hexahydropyrrolo[3',4':4,5]isoxazolo[2,3-a]pyridine-1,3(2H,3aH)-dione

Cat. No. B2429568
CAS RN: 318239-72-4
M. Wt: 306.75
InChI Key: DCKWXMCHZLHISR-UPJWGTAASA-N
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Description

2-(4-chlorophenyl)hexahydropyrrolo[3',4':4,5]isoxazolo[2,3-a]pyridine-1,3(2H,3aH)-dione is a useful research compound. Its molecular formula is C15H15ClN2O3 and its molecular weight is 306.75. The purity is usually 95%.
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Scientific Research Applications

1. Chemistry and Properties of Heterocyclic Compounds

The chemistry of heterocyclic compounds, including pyrrolopyrroles and pyridine derivatives, has been a subject of extensive research. These compounds are known for their fascinating variability in chemical properties and potential applications. Studies have summarized the preparation procedures, spectroscopic properties, structural details, and biological activities of these compounds. For example, the review by Boča, Jameson, and Linert (2011) provides a comprehensive overview of the chemistry and properties of compounds containing pyridine-2,6-diylbis derivatives, emphasizing their spectroscopic, magnetic properties, and biological activities (Boča, Jameson, & Linert, 2011).

2. Synthesis and Optical Properties of Diketopyrrolopyrroles

Diketopyrrolopyrroles (DPPs) are one of the most widely used dyes with applications in various fields including pigments, transistors, solar cells, and fluorescence imaging. The synthesis, reactivity, and optical properties of DPPs have been reviewed in detail, highlighting the significant bathochromic shift in absorption and increase in two-photon absorption cross-section in these analogues. This review by Grzybowski and Gryko (2015) provides critical insights into the progress made over four decades in the synthesis and study of DPPs, paving the way for their use in real-world applications (Grzybowski & Gryko, 2015).

3. Biological and Medicinal Applications

The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively used in medicinal chemistry due to its versatility in exploring pharmacophore space, contributing to stereochemistry, and increasing three-dimensional coverage of molecules. Studies like the one by Petri et al. (2021) report on bioactive molecules characterized by the pyrrolidine ring and its derivatives, highlighting their biological activities and the influence of steric factors on these activities. The review provides insights into the design and biological profiles of novel pyrrolidine compounds (Petri et al., 2021).

4. Applications in Synthesis of 5H-Pyrano[2,3-d]pyrimidine Derivatives

The synthesis and applications of pyranopyrimidine derivatives, particularly the 5H-pyrano[2,3-d]pyrimidine scaffolds, have been reviewed, focusing on their use in medicinal and pharmaceutical industries. These compounds are explored for their synthetic pathways, the application of hybrid catalysts in their synthesis, and their broader catalytic applications. The review by Parmar, Vala, and Patel (2023) sheds light on the synthetic challenges and the innovative methodologies employed for the development of these scaffolds (Parmar, Vala, & Patel, 2023).

properties

IUPAC Name

(1R,2R,6S)-4-(4-chlorophenyl)-7-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c16-9-4-6-10(7-5-9)18-14(19)12-11-3-1-2-8-17(11)21-13(12)15(18)20/h4-7,11-13H,1-3,8H2/t11-,12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKWXMCHZLHISR-UPJWGTAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2[C@H](C1)[C@@H]3[C@H](O2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)hexahydropyrrolo[3',4':4,5]isoxazolo[2,3-a]pyridine-1,3(2H,3aH)-dione

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